molecular formula C26H22FN3O2 B2884504 5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866728-01-0

5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

Cat. No. B2884504
CAS RN: 866728-01-0
M. Wt: 427.479
InChI Key: PXIHXJJWGZIRQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods.


Molecular Structure Analysis

Structural analyses of pyrazolo [4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions. The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactivity of pyrazolo [4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazoloquinoline derivatives is a focal point in organic chemistry due to their significant biological activities. A multicomponent, facile, and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions highlights the interest in developing eco-friendly and efficient synthetic routes. This method emphasizes operational simplicity, high selectivity, and excellent yields, making it a valuable approach for generating these compounds for further study (Khumalo et al., 2019).

Biological Activities

Quinoline derivatives are well-documented for their varied biological activities, including antibacterial, antifungal, and antitubercular properties. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown potent antitubercular activity against Mycobacterium tuberculosis H37Rv, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Interactions with Proteins and Potential for Cell Imaging

The interaction of synthesized derivatives with proteins and their application in cell imaging demonstrates the versatility of pyrazoloquinoline compounds. A series of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives exhibit staining properties to cultured HeLa cells, suggesting their utility as fluorophores for biological imaging (Majumdar et al., 2014).

Molecular Logic Gates and Photophysical Properties

The photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives reveal their potential in implementing molecular logic switches. The pH-dependent fluorescence of certain derivatives can be interpreted as multilevel logic gates, demonstrating the intersection of organic chemistry and materials science for developing novel optical materials (Uchacz et al., 2016).

Mechanism of Action

The compound is part of a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds, which were designed and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-16-8-10-17(11-9-16)25-20-15-30(14-18-6-4-5-7-21(18)27)22-13-24(32-3)23(31-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIHXJJWGZIRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorobenzyl)-7,8-dimethoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

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